2-(4-Piperidinyl)ethyl isonicotinate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl isonicotinate hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its potential therapeutic effects and is used in numerous applications ranging from medicinal chemistry to industrial processes. Its structure consists of a piperidine ring attached to an ethyl group, which is further connected to an isonicotinate moiety, with the hydrochloride salt enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 4-piperidinol, undergoes alkylation with ethyl bromide to form 2-(4-piperidinyl)ethanol.
Esterification: The 2-(4-piperidinyl)ethanol is then esterified with isonicotinic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form 2-(4-piperidinyl)ethyl isonicotinate.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures efficient production. Catalysts and solvents are carefully selected to maximize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the isonicotinate moiety to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Alcohol or amine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Piperidinyl)ethyl isonicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has been investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The isonicotinate moiety may inhibit certain enzymes, affecting metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
- 2-(4-Piperidinyl)ethyl nicotinate hydrochloride
- 2-(4-Piperidinyl)ethyl pyridine-3-carboxylate hydrochloride
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and nature of the substituents on the aromatic ring.
- Unique Properties: 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride is unique due to its specific interaction with certain molecular targets, making it particularly useful in neurological research.
Properties
IUPAC Name |
2-piperidin-4-ylethyl pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(12-3-8-15-9-4-12)17-10-5-11-1-6-14-7-2-11;/h3-4,8-9,11,14H,1-2,5-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDKWIUDZDUVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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